molecular formula C9H11N5 B13071909 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13071909
M. Wt: 189.22 g/mol
InChI Key: TYRPPGHZEBCYKF-UHFFFAOYSA-N
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Description

1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The triazole ring plays a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring and a triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-[(2-methylpyridin-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H11N5/c1-7-8(3-2-4-11-7)5-14-6-12-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13)

InChI Key

TYRPPGHZEBCYKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CN2C=NC(=N2)N

Origin of Product

United States

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